2-(1-Adamantyloxy)ethanol
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Overview
Description
2-(1-Adamantyloxy)ethanol is an organic compound that features an adamantane moiety attached to an ethanol group. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts interesting chemical and physical properties to its derivatives. The presence of the adamantane group in this compound makes it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyloxy)ethanol typically involves the reaction of 1-adamantanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-adamantanol attacks the ethylene oxide, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and to control the reaction temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2-(1-Adamantyl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are commonly employed.
Major Products Formed
Oxidation: 2-(1-Adamantyloxy)acetic acid or 2-(1-Adamantyloxy)acetone.
Reduction: 2-(1-Adamantyl)ethanol.
Substitution: 2-(1-Adamantyloxy)ethyl chloride or 2-(1-Adamantyloxy)ethylamine.
Scientific Research Applications
2-(1-Adamantyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a stabilizing agent in various chemical reactions.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, lubricants, and as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyloxy)ethanol is largely dependent on its interaction with biological membranes and enzymes. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily integrate into lipid bilayers and disrupt membrane integrity. This property is particularly useful in antiviral and antibacterial applications, where the compound can interfere with the replication and survival of pathogens.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)ethanol: Lacks the ether linkage present in 2-(1-Adamantyloxy)ethanol.
1-Adamantanol: Contains only the adamantane moiety with a hydroxyl group.
2-(1-Adamantyloxy)acetic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its combination of the adamantane structure with an ethanol group, providing both stability and reactivity. This duality makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1-adamantyloxy)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIAMWBKSCWVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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